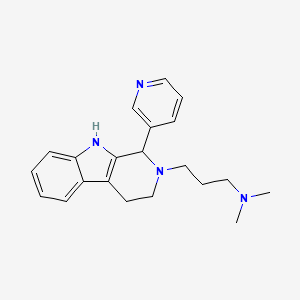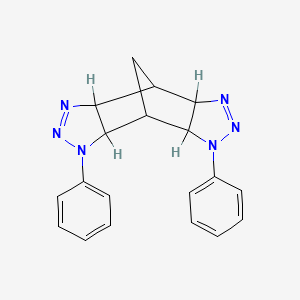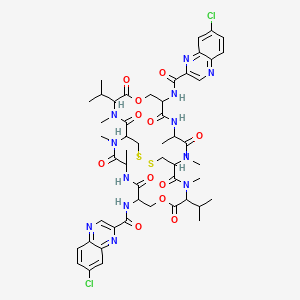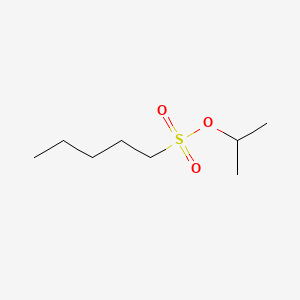
1-Methylethyl 1-pentanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 1-pentanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 1-pentanesulfonate can be synthesized through the reaction of 1-pentanesulfonyl chloride with isopropanol. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyl 1-pentanesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-pentanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 1-pentanesulfonate can hydrolyze to form 1-pentanesulfonic acid and isopropanol.
Oxidation and Reduction: While the sulfonate group is generally resistant to oxidation and reduction, the organic moiety can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include the corresponding halide or alkoxide derivatives.
Hydrolysis: The primary products are 1-pentanesulfonic acid and isopropanol.
Scientific Research Applications
Isopropyl 1-pentanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions to introduce the sulfonate group into organic molecules.
Biology: The compound can be used in biochemical assays and as a surfactant in various biological experiments.
Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.
Industry: It is employed in the production of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of isopropyl 1-pentanesulfonate largely depends on its role in specific reactions. In substitution reactions, the sulfonate group acts as a good leaving group, facilitating the nucleophilic attack by other reagents. The molecular targets and pathways involved are typically related to the specific chemical or biochemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-pentanesulfonate: This compound is similar in structure but contains a sodium ion instead of the isopropyl group. It is commonly used as an ion-pairing reagent in chromatography.
Isopropyl 1-thio-β-d-galactopyranoside: Although structurally different, this compound also contains an isopropyl group and is used in molecular biology as an inducer for the lac operon.
Uniqueness
Isopropyl 1-pentanesulfonate is unique due to its specific combination of the isopropyl group and the sulfonate ester, which imparts distinct chemical properties and reactivity. Its ability to act as a leaving group in substitution reactions and its applications in various fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
91284-47-8 |
|---|---|
Molecular Formula |
C8H18O3S |
Molecular Weight |
194.29 g/mol |
IUPAC Name |
propan-2-yl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-7-12(9,10)11-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
SWLZRVUODQCRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


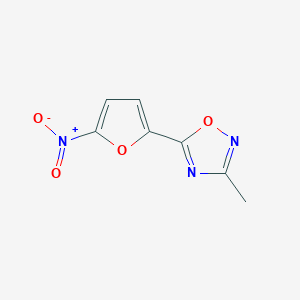
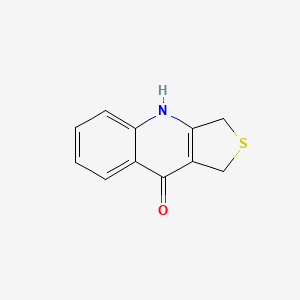

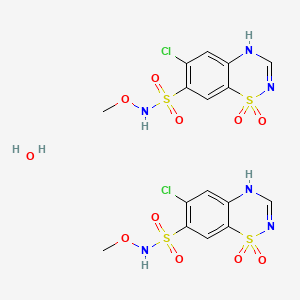


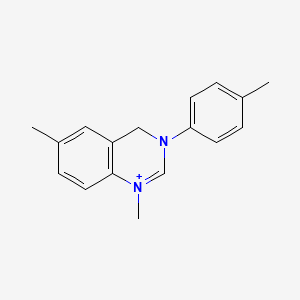
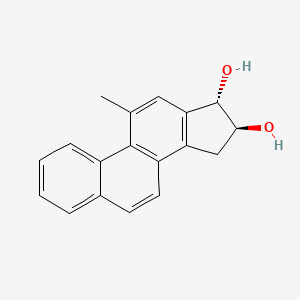


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
